molecular formula C7H6BrN3 B13679072 3-Bromo-7-methyl-1H-pyrazolo[4,3-b]pyridine

3-Bromo-7-methyl-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B13679072
M. Wt: 212.05 g/mol
InChI Key: PFKRUVMAQWHDFL-UHFFFAOYSA-N
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Description

3-Bromo-7-methyl-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by a pyrazole ring fused to a pyridine ring, with a bromine atom at the 3rd position and a methyl group at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-methyl-1H-pyrazolo[4,3-b]pyridine typically involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate, followed by cyclization and bromination. The reaction conditions often include refluxing in solvents such as 1,4-dioxane and the use of reagents like phosphorus oxychloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-methyl-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Mechanism of Action

The mechanism of action of 3-Bromo-7-methyl-1H-pyrazolo[4,3-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . This makes it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo[3,4-b]pyridine: A closely related compound with similar biological activities.

    1H-Pyrazolo[4,3-c]pyridine: Another isomer with a different ring fusion pattern.

    1H-Pyrazolo[1,5-a]pyridine: A compound with a different fusion pattern and biological properties.

Uniqueness

3-Bromo-7-methyl-1H-pyrazolo[4,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the methyl group at specific positions enhances its reactivity and potential as a pharmacophore in drug design.

Properties

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

IUPAC Name

3-bromo-7-methyl-2H-pyrazolo[4,3-b]pyridine

InChI

InChI=1S/C7H6BrN3/c1-4-2-3-9-6-5(4)10-11-7(6)8/h2-3H,1H3,(H,10,11)

InChI Key

PFKRUVMAQWHDFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NC2=C(NN=C12)Br

Origin of Product

United States

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